

# Technical Guide: H-L-Tyr(2-azidoethyl)-OH Hydrochloride

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## Compound of Interest

Compound Name: *H-L-Tyr(2-azidoethyl)-OH  
hydrochloride*

Cat. No.: *B11758702*

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CAS Number: 1567845-62-8

This in-depth technical guide provides comprehensive information on **H-L-Tyr(2-azidoethyl)-OH hydrochloride**, a non-canonical amino acid crucial for advanced applications in chemical biology, drug discovery, and proteomics. This document is intended for researchers, scientists, and drug development professionals.

## Core Compound Information

**H-L-Tyr(2-azidoethyl)-OH hydrochloride**, also known as 4-(2-azidoethoxy)-L-phenylalanine hydrochloride, is a synthetic derivative of the amino acid L-tyrosine. Its structure incorporates an azidoethyl group attached to the phenolic hydroxyl group of tyrosine. This modification introduces a bioorthogonal azide handle, enabling its use in "click chemistry" reactions for the site-specific modification of proteins and other biomolecules.

Table 1: Physicochemical Properties of **H-L-Tyr(2-azidoethyl)-OH Hydrochloride**

Property	Value	Reference
CAS Number	1567845-62-8	[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> ClN <sub>4</sub> O <sub>3</sub>	N/A
Molecular Weight	286.71 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Water: 11.67 mg/mL (40.70 mM) with sonication and warming to 60°C	[1]
Storage Conditions	Store at -20°C or -80°C under a nitrogen atmosphere, protected from moisture.	[1]

## Key Applications in Research and Drug Development

The primary utility of **H-L-Tyr(2-azidoethyl)-OH hydrochloride** lies in its role as a versatile tool for the precise engineering of proteins. The embedded azide group serves as a chemical handle for bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

These reactions allow for the site-specific attachment of a wide array of molecules, including:

- **Fluorophores:** For protein tracking and imaging studies.
- **Drug Molecules:** To create antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs).
- **Polyethylene Glycol (PEG):** For improving the pharmacokinetic properties of therapeutic proteins.
- **Cross-linking Agents:** To study protein-protein interactions.

The ability to introduce these modifications at a specific, predetermined site within a protein overcomes the limitations of traditional bioconjugation methods that target native amino acid residues (e.g., lysine or cysteine), which often results in heterogeneous products.

## Experimental Protocols

### Site-Specific Incorporation of H-L-Tyr(2-azidoethyl)-OH into Proteins via Amber Codon Suppression

The most common method for incorporating H-L-Tyr(2-azidoethyl)-OH into a protein of interest (POI) is through the genetic code expansion technique known as amber codon suppression.[2][3][4][5][6] This process involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon (UAG) and insert the non-canonical amino acid at that position during protein translation.

Experimental Workflow:



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#### Amber Codon Suppression Workflow

Detailed Protocol:

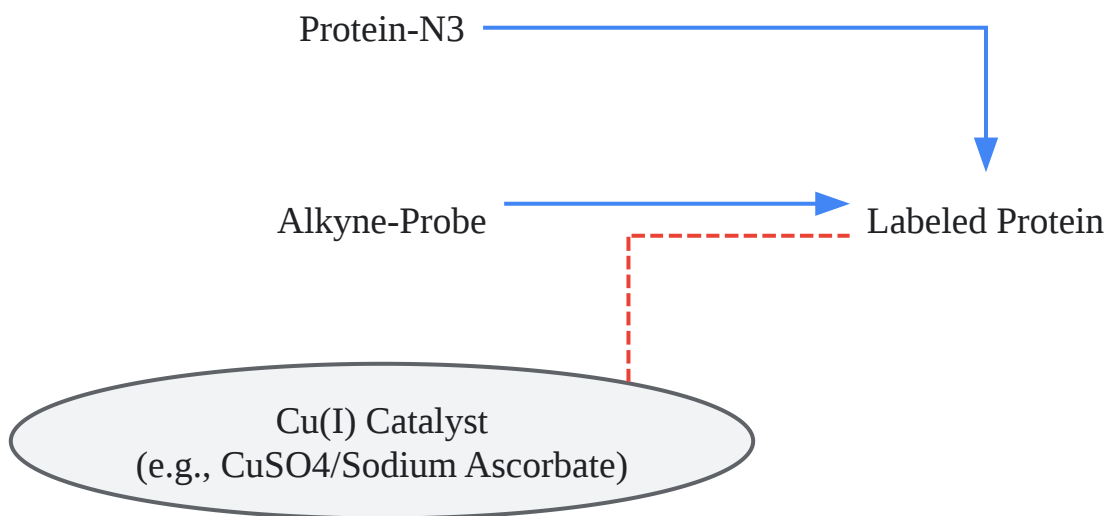
- **Gene Mutagenesis:** Introduce an amber stop codon (TAG) at the desired location in the gene of interest using site-directed mutagenesis.
- **Vector Preparation:** Clone the mutated gene into a suitable expression vector. This vector will be co-transformed with a separate plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

- Transformation: Transform the expression host (e.g., E. coli) with both the plasmid containing the gene of interest and the plasmid for the orthogonal pair.
- Cell Culture: Grow the transformed cells in a minimal medium to allow for controlled nutrient composition. Supplement the growth medium with H-L-Tyr(2-azidoethyl)-OH. The optimal concentration should be determined empirically but typically ranges from 1-10 mM.
- Protein Expression: Induce protein expression using the appropriate inducer for your expression system (e.g., IPTG for the lac promoter).
- Purification: Harvest the cells, lyse them, and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Verification: Confirm the successful incorporation of H-L-Tyr(2-azidoethyl)-OH at the desired site using mass spectrometry. The mass of the modified protein will be increased by the mass of the unnatural amino acid minus the mass of water.

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

Once the protein containing the azide functionality is purified, it can be labeled with an alkyne-containing molecule of interest (e.g., a fluorescent dye, a drug molecule) via CuAAC.<sup>[7][8][9][10]</sup>

Reaction Scheme:



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### CuAAC Reaction Scheme

#### Detailed Protocol for Labeling a Purified Protein:

- Prepare Stock Solutions:
  - Azide-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
  - Alkyne-probe in a compatible solvent (e.g., DMSO).
  - Copper(II) sulfate (CuSO<sub>4</sub>) in water.
  - A reducing agent, such as sodium ascorbate, in water (prepare fresh).
  - A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water to improve reaction efficiency and reduce protein damage.<sup>[11]</sup>
- Reaction Setup: In a microcentrifuge tube, combine the following in order:
  - Azide-containing protein.
  - Alkyne-probe (typically in 5-20 fold molar excess over the protein).
  - THPTA (to a final concentration of 1-5 mM).

- $\text{CuSO}_4$  (to a final concentration of 0.1-1 mM).
- Initiate the Reaction: Add freshly prepared sodium ascorbate (to a final concentration of 1-5 mM) to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for a longer duration to minimize potential protein degradation.
- Purification: Remove the excess labeling reagents and byproducts by methods such as dialysis, size-exclusion chromatography, or affinity chromatography.
- Analysis: Confirm successful labeling by techniques such as SDS-PAGE (observing a shift in molecular weight), UV-Vis spectroscopy (if the label is chromophoric), or mass spectrometry.

## Analytical Data (Representative)

While specific spectra for **H-L-Tyr(2-azidoethyl)-OH hydrochloride** are not readily available in the public domain, the following represents the expected data based on its structure and data from similar compounds.

Table 2: Expected Spectroscopic Data

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons of the phenylalanine ring, the $\alpha$ - and $\beta$ -protons of the amino acid backbone, and the methylene protons of the azidoethyl group. The chemical shifts will be influenced by the solvent and the protonation state of the amine and carboxylic acid groups.
$^{13}\text{C}$ NMR	Resonances for the carboxyl carbon, the aromatic carbons, the $\alpha$ - and $\beta$ -carbons, and the carbons of the azidoethyl group.
Mass Spectrometry (ESI+)	A prominent ion peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$ at an $m/z$ value consistent with the molecular weight of the free base ( $\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_3$ , MW = 250.25).

## Conclusion

**H-L-Tyr(2-azidoethyl)-OH hydrochloride** is a powerful reagent that enables the site-specific modification of proteins with a high degree of precision. Its application through amber codon suppression, coupled with the efficiency and bioorthogonality of click chemistry, provides researchers and drug developers with a robust platform for creating well-defined protein conjugates for a wide range of applications in basic research and therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the use of this valuable chemical tool.

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